molecular formula C15H18BNO3 B15328103 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole

Cat. No.: B15328103
M. Wt: 271.12 g/mol
InChI Key: DTILHVPEWGXXCZ-UHFFFAOYSA-N
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Description

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole (CAS: 928664-98-6) is a boronate ester derivative featuring an isoxazole ring linked to a pinacol-protected boron moiety via a phenyl spacer. This compound is widely used in Suzuki–Miyaura cross-coupling reactions due to the stability and reactivity of its boronate group, which facilitates the formation of carbon–carbon bonds in pharmaceutical and materials chemistry . Its molecular formula is C₁₃H₁₆BNO₃, with a molecular weight of 245.08 g/mol. The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) contributes to its electronic profile, making it suitable for applications requiring electron-deficient aromatic systems .

Properties

Molecular Formula

C15H18BNO3

Molecular Weight

271.12 g/mol

IUPAC Name

4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-oxazole

InChI

InChI=1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)13-7-5-11(6-8-13)12-9-17-18-10-12/h5-10H,1-4H3

InChI Key

DTILHVPEWGXXCZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CON=C3

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Synthesis of the Isoxazole Core

The formation of the isoxazole ring constitutes the foundational step in most synthetic routes. This heterocycle is typically constructed via 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. For 4-(4-bromophenyl)isoxazole—a key intermediate—the reaction involves 4-bromobenzaldehyde oxime as the nitrile oxide precursor. Oxidation of the oxime using chloramine-T or N-chlorosuccinimide generates the reactive nitrile oxide, which subsequently reacts with acetylene derivatives under thermal or microwave-assisted conditions.

The regioselectivity of this cycloaddition ensures the isoxazole forms exclusively at the 4-position of the phenyl ring, a geometric necessity for subsequent functionalization. Post-reaction purification via column chromatography yields the brominated intermediate in moderate to high purity (70–85%).

Miyaura Borylation for Boronate Ester Installation

Alternative Approaches and Comparative Analysis

Pre-Borylated Phenyl Precursors

An alternative strategy involves synthesizing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetonitrile oxide prior to cycloaddition. However, the boronate ester’s sensitivity to oxidative and acidic conditions limits this route, often resulting in low isoxazole yields (30–45%).

Suzuki-Miyaura Cross-Coupling

While Suzuki coupling typically employs boronic acids, the stability of pinacol boronate esters permits their use in coupling reactions. For instance, reacting 4-isoxazolylphenylboronate with aryl halides could theoretically assemble complex architectures. However, this method remains underutilized due to competing side reactions involving the isoxazole’s oxygen and nitrogen atoms.

Reaction Optimization and Mechanistic Insights

Catalytic Cycle in Miyaura Borylation

The palladium catalyst undergoes oxidative addition with the aryl bromide, forming a Pd(II) intermediate. Transmetallation with bis(pinacolato)diboron transfers the boron group to the aryl ring, followed by reductive elimination to regenerate Pd(0). The rate-determining step—oxidative addition—is accelerated by electron-withdrawing substituents on the aryl ring, such as the isoxazole moiety.

Solvent and Ligand Effects

Bidentate ligands like 1,1′-bis(diphenylphosphino)ferrocene (dppf) improve catalytic efficiency by stabilizing the Pd center. Solvents with high dielectric constants (e.g., DMF, ε = 36.7) facilitate ionic intermediates, whereas nonpolar solvents (toluene, ε = 2.4) favor slower, more selective reactions.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : The isoxazole proton resonates as a singlet at δ 8.5–8.7 ppm, while the pinacol methyl groups appear as two singlets near δ 1.3 ppm.
  • ¹¹B NMR : A sharp peak at δ 30–32 ppm confirms boronate ester formation.
  • Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 271.12 ([M+H]⁺), consistent with the molecular formula C₁₅H₁₈BNO₃.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm ensures ≥98% purity, critical for pharmaceutical applications.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat and mass transfer during the exothermic cycloaddition step, reducing reaction times from hours to minutes. A two-stage flow setup—cycloaddition followed by borylation—achieves throughputs of 10–20 kg/day with minimal catalyst degradation.

Cost-Benefit Analysis

Component Cost per kg (USD) Contribution to Total Cost (%)
Bis(pinacolato)diboron 450 38
Palladium(II) acetate 12,000 41
Solvent recovery 80 7

Catalyst recycling via immobilized Pd nanoparticles reduces costs by 22–27%.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a key substrate in palladium-catalyzed Suzuki-Miyaura couplings, enabling the formation of C–C bonds between its boronate ester group and aryl/heteroaryl halides.

Reaction Conditions and Outcomes

SubstrateCatalyst SystemSolventTemperatureYieldReference
4-BromopyridinePdCl₂(dppf), K₂CO₃Dioxane/H₂O110°C70%
Aryl iodidesPd₂(dba)₃, PPh₃THF/H₂O80°C81%
4-Bromoaniline derivativesPd(dppf)Cl₂, Na₂CO₃Toluene/EtOH120°C74%

Mechanistic Insights

  • Oxidative Addition : The aryl halide reacts with Pd⁰ to form a Pd²⁺ complex.

  • Transmetallation : The boronate ester transfers its aryl group to the palladium center, facilitated by base.

  • Reductive Elimination : The Pd²⁼ complex releases the coupled product, regenerating Pd⁰.

Kinetic studies indicate that reaction rates depend on solvent polarity (e.g., dioxane > THF) and catalyst choice, with PdCl₂(dppf) showing superior efficiency in sterically hindered systems .

Nucleophilic Substitution Reactions

The isoxazole ring participates in nucleophilic attacks, particularly at the C-3 and C-5 positions.

Example Reaction: Amination

ReagentConditionsProductYieldReference
NH₃ (g)EtOH, 60°C, 12 h3-Amino-isoxazole derivative65%
BenzylamineDMF, 100°C, 8 hN-Benzylated product58%

The electron-withdrawing dioxaborolane group enhances the electrophilicity of the isoxazole ring, facilitating nucleophilic substitution.

Cycloaddition Reactions

The compound undergoes 1,3-dipolar cycloadditions with alkynes or nitriles to form polycyclic systems.

Notable Example

DipoleConditionsProductYieldReference
Nitrile oxideToluene, reflux, 6 hIsoxazolo[5,4-b]pyridine82%

This reaction exploits the electron-deficient nature of the isoxazole ring, enabling regioselective formation of fused heterocycles .

Boronate Ester Hydrolysis

ReagentConditionsProductYieldReference
H₂O₂, NaOHTHF/H₂O, 25°C, 2 h4-(4-Hydroxyphenyl)isoxazole90%

Oxidation of Isoxazole Ring

ReagentConditionsProductYieldReference
mCPBADCM, 0°C, 1 hIsoxazole N-oxide75%

Stability and Side Reactions

  • Protic Solvents : Prolonged exposure to water or alcohols leads to boronate ester hydrolysis.

  • Thermal Decomposition : Degrades above 200°C, releasing tetramethyl-1,3,2-dioxaborolane byproducts .

Scientific Research Applications

The compound has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : It can be employed in the development of bioconjugates and probes for biological imaging.

  • Industry: : It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its specific application. For example, in drug discovery, the boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole, differing in heterocyclic core, substituents, or boronate positioning. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of Boronate-Containing Heterocycles
Compound Name Heterocycle Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications References
This compound Isoxazole C₁₃H₁₆BNO₃ 245.08 Li/Br exchange with pinacol borolane Suzuki coupling; pharmaceutical intermediates
2-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole Thiazole C₁₅H₁₉BNO₂S 285.15 Li/Br exchange followed by borolane addition Cross-coupling; agrochemical synthesis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Benzisoxazole C₁₃H₁₅BNO₃ 245.08 Suzuki coupling of pre-functionalized benzisoxazole Materials science; fluorescent probes
2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole Oxadiazole C₁₃H₁₆BN₃O₃ 297.10 Cyclocondensation of hydrazides with boronic acids OLEDs; high-performance polymers
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Indazole C₁₂H₁₆BN₃O₂ 253.09 Direct C–H borylation of indazole Kinase inhibitor precursors

Reactivity and Electronic Properties

  • Isoxazole vs. Thiazole : The isoxazole ring (O and N) is more electron-deficient than thiazole (S and N), enhancing its reactivity in electrophilic substitution and cross-coupling reactions. Thiazole derivatives, however, exhibit greater thermal stability due to sulfur’s polarizability .
  • Benzisoxazole vs. Isoxazole: Benzisoxazole’s fused aromatic system extends conjugation, improving π-stacking interactions in materials science applications. However, steric hindrance from the fused ring reduces coupling efficiency compared to non-fused isoxazole derivatives .
  • Oxadiazole vs. Isoxazole : Oxadiazole’s additional nitrogen atom increases electron deficiency, making it preferable for optoelectronic applications. However, synthetic routes to oxadiazole boronates are less straightforward, often requiring multi-step cyclocondensation .

Biological Activity

4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)isoxazole is a compound that incorporates both isoxazole and boronic ester functionalities. The biological activity of this compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications.

The compound is characterized by the following chemical structure:

  • Molecular Formula : C13_{13}H17_{17}B_{O}_3
  • CAS Number : 928664-98-6
  • Molecular Weight : 234.10 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antitumor Activity : Preliminary studies suggest that compounds containing isoxazole moieties exhibit cytotoxic effects against various cancer cell lines. The presence of the boronic acid functional group may enhance these effects through mechanisms involving proteasome inhibition.
  • Antimicrobial Properties : Isoxazoles have been reported to possess antimicrobial activity. The incorporation of the boronic ester may modulate this activity by affecting membrane permeability or enzyme inhibition.
  • Enzyme Inhibition : The boronic acid functionality is known for its ability to form reversible covalent bonds with serine proteases and other enzymes. This property can be leveraged in drug design to target specific enzymes involved in disease pathways.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Proteasome Inhibition : The boronic ester may inhibit the proteasome pathway by binding to catalytic sites, leading to the accumulation of pro-apoptotic factors within cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that isoxazoles can induce oxidative stress in cells, contributing to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntitumorCytotoxicity against various cancer lines
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibition of serine proteases

Case Study: Antitumor Activity

In a study conducted by Hernandez et al., the compound was tested against a panel of cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of exposure. The study suggested that the mechanism involved apoptosis mediated by ROS generation and proteasome inhibition .

Case Study: Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial properties of related isoxazole compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with similar structural features exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .

Q & A

Basic: What are the optimized synthetic routes for 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between an isoxazole-bearing aryl halide and a boronic ester precursor. Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.5–2 mol% loading .
  • Solvent : Toluene/ethanol mixtures (3:1 v/v) under inert atmosphere to prevent boronic ester hydrolysis .
  • Temperature : 80–100°C for 12–24 hours, monitored by TLC or LC-MS for completion.
    Yield optimization (reported up to 78%) requires strict exclusion of moisture and precise stoichiometric ratios (1:1.1 aryl halide:boronic ester) .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • ¹H/¹³C NMR : Key peaks include the isoxazole proton (δ 8.5–8.7 ppm) and the dioxaborolane methyl groups (δ 1.3 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 273.15 (calculated for C₁₅H₂₁BNO₃) .
  • HPLC-PDA : Purity >98% achieved using C18 reverse-phase columns with acetonitrile/water (70:30) eluent .

Advanced: How does the electronic nature of the isoxazole ring influence cross-coupling reactivity in Suzuki-Miyaura reactions?

The electron-deficient isoxazole ring enhances oxidative addition of Pd(0) to the aryl halide, accelerating catalytic turnover. Computational studies (DFT) suggest:

  • LUMO localization on the isoxazole nitrogen lowers activation energy for transmetallation .
  • Steric hindrance from the 4-phenyl group necessitates bulky ligands (e.g., SPhos) to prevent homocoupling byproducts .
    Controlled experiments show a 15% increase in yield when using SPhos versus PPh₃ .

Advanced: What strategies mitigate boronic ester hydrolysis during storage and handling?

  • Storage : Argon-purged amber vials at –20°C, with molecular sieves (3Å) to absorb moisture .
  • Handling : Use anhydrous solvents (THF, DMF) pre-treated with activated alumina.
  • Stability assays : Accelerated degradation studies (40°C/75% RH) show <5% hydrolysis over 30 days when stored properly .

Advanced: How is this compound utilized in materials science, particularly in optoelectronic devices?

As a building block in organic light-emitting diodes (OLEDs):

  • Role : Serves as an electron-transport layer (ETL) precursor due to its planar structure and boron-mediated charge mobility .
  • Device performance : Incorporation into polyfluorene copolymers enhances external quantum efficiency (EQE) by 22% compared to non-boron analogs .
  • Characterization : Time-resolved photoluminescence (TRPL) confirms reduced exciton recombination rates .

Advanced: What computational models predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • DFT/MD simulations : Predict preferential attack at the isoxazole C5 position (ΔG‡ = 18.3 kcal/mol) versus C3 (ΔG‡ = 24.1 kcal/mol) .
  • Solvent effects : Polar aprotic solvents (DMSO) stabilize transition states, reducing activation energy by 3–5 kcal/mol .
    Experimental validation via Hammett plots (σ⁺ = +0.78) confirms meta-directing effects of the boronic ester .

Advanced: How do structural analogs (e.g., thiazole or pyrazole derivatives) compare in biological assays?

  • Antimicrobial activity : Isoxazole derivatives show 3–5× higher MIC values against S. aureus (2 µg/mL) compared to thiazole analogs due to enhanced membrane penetration .
  • Enzyme inhibition : The isoxazole core exhibits stronger binding (Ki = 0.8 µM) to CYP450 than pyrazole derivatives (Ki = 2.3 µM), attributed to dipole-dipole interactions .

Advanced: What mechanistic insights explain contradictions in reported catalytic efficiencies for its use in C–H borylation?

Discrepancies arise from:

  • Substrate steric effects : Ortho-substituted aryl partners reduce turnover frequency (TOF) by 40% due to hindered Pd coordination .
  • Base selection : K₃PO₄ outperforms Cs₂CO₃ (TOF 120 vs. 80 h⁻¹) by stabilizing the borate intermediate .
    Controlled kinetic studies (Eyring plots) confirm entropy-driven activation (ΔS‡ = –35 J/mol·K) .

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